
Osmium, (N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)acetamidato(2-)-O6,O7)dioxo-, (T-4-(4aalpha,6beta,7beta,8alpha,8aalpha))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmium, (N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)acetamidato(2-)-O6,O7)dioxo-, (T-4-(4aalpha,6beta,7beta,8alpha,8aalpha))- is a complex osmium compound. Osmium is a transition metal known for its high density and hardness. This particular compound features a quinazolinyl moiety, which is a bicyclic structure containing nitrogen atoms, and is further functionalized with various acetyl and hydroxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex osmium compounds typically involves multiple steps, including the preparation of the ligand (in this case, the quinazolinyl derivative) and its subsequent coordination to the osmium center. The reaction conditions often require controlled temperatures, specific solvents, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of complex osmium compounds is less common due to the rarity and cost of osmium. when produced, it involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control processes.
Analyse Chemischer Reaktionen
Types of Reactions
This osmium compound can undergo various chemical reactions, including:
Oxidation: The osmium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of osmium.
Substitution: Ligands around the osmium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield higher oxidation state osmium compounds, while substitution reactions could result in different ligand-coordinated osmium complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions due to the unique properties of osmium.
Biology
In biological research, osmium compounds are sometimes used in electron microscopy for staining tissues, although this specific compound’s application would depend on its stability and reactivity.
Medicine
Potential medicinal applications could include the development of new drugs, particularly if the compound exhibits biological activity.
Industry
In industry, osmium compounds are used in specialized applications such as in the production of certain types of alloys and in catalysis.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with molecular targets, potentially through coordination chemistry. The pathways involved would depend on the specific application, whether it be catalytic activity in chemical reactions or biological interactions in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Osmium tetroxide: Known for its use in staining biological tissues.
Osmium complexes with other ligands: Various osmium complexes with different ligands can be compared based on their reactivity and applications.
Eigenschaften
CAS-Nummer |
87037-53-4 |
|---|---|
Molekularformel |
C15H21N3O9Os |
Molekulargewicht |
577.6 g/mol |
IUPAC-Name |
(2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl) acetate;dioxoosmium |
InChI |
InChI=1S/C15H21N3O7.2O.Os/c1-6(19)15-9(12(23)17-13(18-15)16-7(2)20)5-14(4,24)10(22)11(15)25-8(3)21;;;/h9-11,22,24H,5H2,1-4H3,(H2,16,17,18,20,23);;; |
InChI-Schlüssel |
LFACJBPUXWJPEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C12C(CC(C(C1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C.O=[Os]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
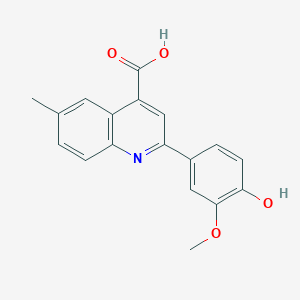
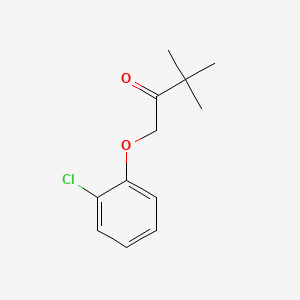

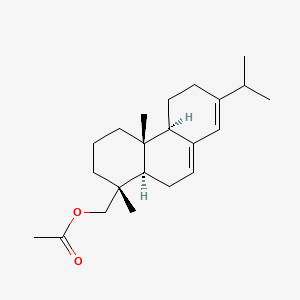
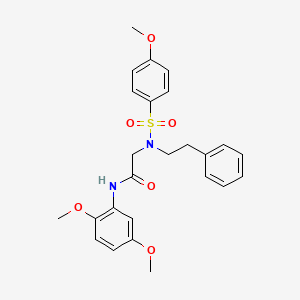
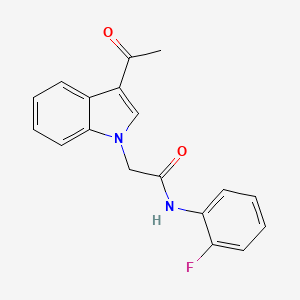
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)

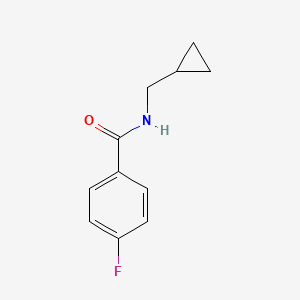
![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
